1-[4-(benzyloxy)benzyl]piperidine chemical properties
1-[4-(benzyloxy)benzyl]piperidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-[4-(Benzyloxy)benzyl]piperidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 1-[4-(benzyloxy)benzyl]piperidine. As a key structural motif in medicinal chemistry, this compound serves as a versatile intermediate and a foundational scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a thorough analysis of its chemical behavior. We will explore its synthesis via reductive amination, detailed spectroscopic analysis for structural confirmation, key chemical transformations, and its role in contemporary drug discovery programs, particularly as a precursor for dopamine receptor ligands.
Molecular Structure and Physicochemical Properties
1-[4-(Benzyloxy)benzyl]piperidine possesses a unique combination of structural features: a saturated heterocyclic piperidine ring, a tertiary amine, and a benzyl ether moiety. This architecture imparts specific physicochemical properties that are highly relevant in a drug development context, influencing its solubility, basicity, and potential for metabolic transformation.
Caption: Molecular structure of 1-[4-(benzyloxy)benzyl]piperidine.
Table 1: Physicochemical Properties of 1-[4-(Benzyloxy)benzyl]piperidine
| Property | Value | Source/Method |
| IUPAC Name | 1-{[4-(phenylmethoxy)phenyl]methyl}piperidine | IUPAC Nomenclature |
| Molecular Formula | C₁₉H₂₃NO | - |
| Molecular Weight | 281.40 g/mol | Calculated |
| Appearance | Expected to be an oil or low-melting solid | Analogous Compounds |
| Basicity (pKa) | Estimated 8.5 - 9.5 (for the conjugate acid) | Typical for tertiary amines |
| Calculated LogP | ~4.2 | Cheminformatics Prediction |
Synthesis and Purification
The most efficient and widely adopted method for synthesizing 1-[4-(Benzyloxy)benzyl]piperidine is through reductive amination. This one-pot reaction offers high yields and selectivity, making it superior to other methods like direct N-alkylation which often suffer from competing over-alkylation reactions.
Principle of Synthesis: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (4-(benzyloxy)benzaldehyde) with an amine (piperidine) to form an intermediate iminium ion. This ion is then reduced in situ by a selective reducing agent to yield the final tertiary amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde, is stable in acidic conditions used to promote iminium formation, and does not require stringent pH control.
Caption: Workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol describes a robust and scalable procedure for the synthesis of the title compound.
Materials:
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4-(Benzyloxy)benzaldehyde
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Piperidine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloroethane (DCE) or Dichloromethane (DCM)
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Glacial Acetic Acid
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in DCE (approx. 0.2 M), add piperidine (1.05 eq) followed by glacial acetic acid (1.1 eq).
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Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. The progress can be monitored by TLC or GC-MS to observe the consumption of the aldehyde.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C.
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Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's completion by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system) or GC-MS.
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Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure product.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of NMR, MS, and IR spectroscopy. The following data are predicted based on the known spectral properties of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Comparison |
| Ar-H (benzyl & benzyloxy) | δ 7.45-7.25 (m, 9H) | δ 127.5-129.0 | Complex multiplet for aromatic protons. Similar to 1-benzylpiperidine. |
| Ar-H (para to O) | δ 6.90 (d, 2H) | δ 114.5 | Electron-donating O-benzyl group shifts ortho protons upfield. |
| O-CH₂ -Ph | δ 5.05 (s, 2H) | δ 70.0 | Characteristic singlet for benzylic ether protons. |
| N-CH₂ -Ar | δ 3.45 (s, 2H) | δ 63.5 | Benzylic protons adjacent to nitrogen. |
| Piperidine α-CH₂ | δ 2.40 (t, 4H) | δ 54.0 | Protons alpha to the piperidine nitrogen. |
| Piperidine β,γ-CH₂ | δ 1.65-1.40 (m, 6H) | δ 26.0, 24.5 | Overlapping multiplets for the remaining piperidine protons. |
| Ar-C (quaternary) | - | δ 158.0, 137.0, 131.0 | Quaternary carbons of the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Expected Molecular Ion: For Electrospray Ionization (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 282.18.
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Key Fragmentation: The most probable fragmentation pathway involves the cleavage of the C-N bond benzylic to the piperidine ring, which is the weakest bond. This would lead to two major fragments:
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Tropylium ion: [C₇H₇]⁺ at m/z 91, a very common and stable fragment from benzyl groups.
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Piperidinomethyl fragment: [C₅H₁₀N-CH₂]⁺ at m/z 98.
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Loss of the benzyl group from the ether would also generate a characteristic fragment at m/z 91.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3030 | C-H Stretch | Aromatic C-H |
| 2950-2800 | C-H Stretch | Aliphatic C-H (piperidine, CH₂) |
| 1610, 1510, 1450 | C=C Stretch | Aromatic Ring |
| 1240 | C-O-C Stretch | Aryl Ether |
| 1110 | C-N Stretch | Tertiary Amine |
Chemical Reactivity and Potential Transformations
The reactivity of 1-[4-(benzyloxy)benzyl]piperidine is governed by its tertiary amine and benzyl ether functionalities.
Basicity and Salt Formation
As a tertiary amine, the lone pair on the nitrogen atom is basic and readily reacts with acids to form ammonium salts (e.g., hydrochloride or hydrobromide salts). This property is crucial for pharmaceutical applications, as salt formation often improves a compound's water solubility and crystallinity.
Cleavage of the Benzyl Ether (Deprotection)
The benzyloxy group is a common protecting group for phenols in multi-step organic synthesis. Its primary advantage is its stability to a wide range of reagents and its clean removal under specific conditions. Catalytic hydrogenolysis is the most common method for this deprotection.
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Reaction: 1-[4-(benzyloxy)benzyl]piperidine + H₂ (g) --(Pd/C catalyst)--> 4-[(piperidin-1-yl)methyl]phenol + Toluene
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Significance: This transformation is a key step in synthesizing derivatives where a free phenolic hydroxyl group is required for biological activity or for further functionalization. This strategy is frequently employed in the synthesis of dopamine receptor antagonists.
Caption: Catalytic hydrogenolysis for benzyl ether cleavage.
Applications in Research and Drug Discovery
The N-benzyl piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 1-[4-(Benzyloxy)benzyl]piperidine serves as an important building block in this field.
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Dopamine D4 Receptor Antagonists: Research has identified benzyloxypiperidine scaffolds as potent and selective antagonists for the dopamine D4 receptor (D4R). These compounds are being investigated for the treatment of l-DOPA induced dyskinesias in Parkinson's disease. The benzyloxy group can form key interactions within the receptor's binding pocket or can be deprotected to the phenol to explore further structure-activity relationships.
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Synthetic Intermediate: The compound is a versatile intermediate. The piperidine nitrogen can be quaternized, the aromatic rings can be functionalized, and as mentioned, the benzyl ether can be cleaved to reveal a reactive phenol. This makes it a valuable starting material for creating libraries of related compounds for high-throughput screening.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Toxicology: Piperidine derivatives can be irritants to the skin and respiratory tract and may be harmful if swallowed.
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Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and acids.
References
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). PubMed. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv. [Link]
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N Benzyl 4 piperidone - mzCloud. (2018). mzCloud. [Link]
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N Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
- Synthesis and antitetrabenazine activity of 4-[2-(arylmethyl)phenyl]piperidines and 4-(benzyloxy)-4-phenylpiperidines, prepared
